N-(3-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18N6O2 and its molecular weight is 386.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound that belongs to the class of triazoloquinoxalines. This class has garnered attention due to its diverse biological activities, including potential applications in treating various diseases. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antidepressant Effects
Research indicates that derivatives of [1,2,4]triazolo[4,3-a]quinoxalines exhibit significant antidepressant-like effects. In a study utilizing the Porsolt's forced swim test in rats, certain compounds from this class demonstrated reduced immobility times, suggesting potential as rapid-acting antidepressants. The optimal activity was associated with specific substitutions on the triazole ring and quinoxaline moiety .
Adenosine Receptor Modulation
Compounds similar to this compound have been shown to bind selectively to adenosine A1 and A2 receptors. For instance, one study reported an IC50 value of 28 nM for A1 receptor binding and 21 nM for A2 receptor binding in related compounds. This selective binding indicates potential therapeutic applications in modulating neurotransmitter systems involved in mood regulation and cognition .
Anticancer Activity
The anticancer properties of triazoloquinoxaline derivatives have been documented in various studies. One notable investigation assessed the cytotoxicity of these compounds against A375 melanoma cells. At a concentration of 10 µM, certain derivatives reduced cell viability significantly, indicating their potential as chemotherapeutic agents. The structure-activity relationship (SAR) studies highlighted that modifications at specific positions on the triazole ring could enhance anticancer efficacy .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of cAMP Accumulation : Some derivatives have been shown to inhibit cAMP accumulation induced by adenosine in various cell types, suggesting their role as adenosine antagonists.
- Neurotransmitter Modulation : By interacting with adenosine receptors, these compounds may influence neurotransmitter release and signaling pathways associated with mood regulation and anxiety.
Case Studies
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c1-2-6-18-24-25-20-21(29)26(16-9-3-4-10-17(16)27(18)20)13-19(28)23-15-8-5-7-14(11-15)12-22/h3-5,7-11H,2,6,13H2,1H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMBHOCSISTLSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.